
(R)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a pyrrolidine ring attached to a phenol group, with a trifluoromethyl group at the 5-position of the phenol ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial Production Methods
Industrial production of ®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of complex organic compounds .
化学反応の分析
Types of Reactions
®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-(Pyrrolidin-2-yl)-5-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
®-2-(Pyrrolidin-2-yl)-5-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable for applications requiring high chemical stability and specific reactivity patterns.
特性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)7-3-4-8(10(16)6-7)9-2-1-5-15-9/h3-4,6,9,15-16H,1-2,5H2/t9-/m1/s1 |
InChIキー |
IYMKXAUWSXTLMW-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)C(F)(F)F)O |
正規SMILES |
C1CC(NC1)C2=C(C=C(C=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


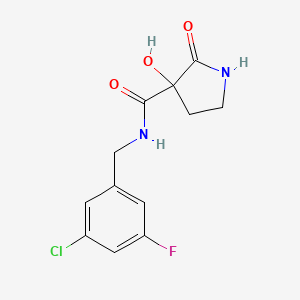
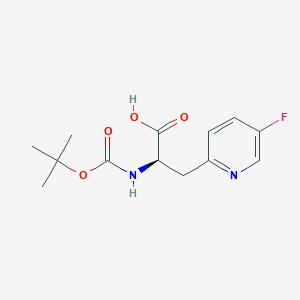
![(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene](/img/structure/B13323656.png)
![(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323661.png)

![(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13323671.png)
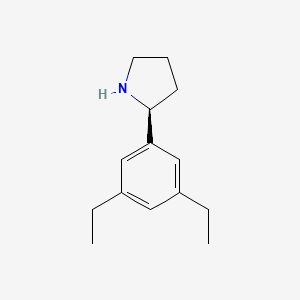
![4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13323688.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13323698.png)

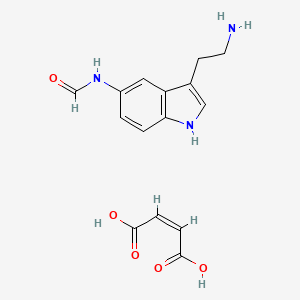
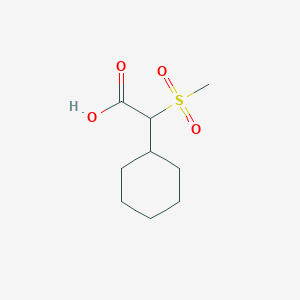

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-2-(6-(4-isopropylpiperazin-1-yl)pyrazin-2-yl)-5-methylbenzo[d]thiazol-6-yl)acetic acid](/img/structure/B13323719.png)
